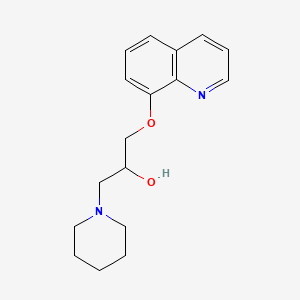

alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol is a complex organic compound that features a quinoline moiety linked to a piperidine ring through an oxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol typically involves the reaction of 8-hydroxyquinoline with a suitable piperidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of 8-hydroxyquinoline, followed by the addition of a piperidine derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The quinoline moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline ketones, while substitution reactions can introduce various functional groups into the quinoline ring .

Scientific Research Applications

Alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.

Medicine: Explored for its potential therapeutic effects, including antimalarial and antifungal activities.

Industry: Utilized in the development of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or antiparasitic effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- Alpha-((8-Quinolinyloxy)methyl)-4-morpholineethanol

- 4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol

Uniqueness

Alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

Alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol is a compound of interest due to its diverse biological activities. This article summarizes the current understanding of its biological effects, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its piperidine core substituted with a quinolinyloxy group. This structural configuration is significant for its biological interactions, particularly in modulating various physiological responses.

Biological Activities

1. Antioxidant Activity

Research indicates that compounds with similar structures demonstrate potent antioxidant properties. For instance, studies have shown that certain piperidine derivatives exhibit significant radical scavenging abilities, which can be measured using assays such as DPPH (1,1-Diphenyl-2-Picryl Hydrazyl) and FRAP (Ferric Reducing Antioxidant Power) .

2. Antimicrobial Properties

this compound has been evaluated for antimicrobial activity against various pathogens. Compounds in this class have shown effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic processes .

3. Antidiabetic Effects

Docking studies have suggested that this compound may inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, thereby potentially contributing to blood glucose regulation. Such activity is crucial for managing diabetes mellitus .

4. Cardiovascular Effects

Inotropic and vasodilatory effects have been noted in related compounds when tested in vivo. These effects suggest potential applications in treating cardiovascular diseases by enhancing cardiac contractility and reducing vascular resistance .

The mechanisms through which this compound exerts its effects are multifaceted:

- Antioxidant Mechanism : The compound likely neutralizes free radicals through electron donation, thereby preventing oxidative stress.

- Antimicrobial Action : It may inhibit the synthesis of bacterial cell wall components or interfere with metabolic pathways critical for bacterial survival.

- α-Glucosidase Inhibition : By binding to the active site of the enzyme, it prevents carbohydrate breakdown into glucose, leading to lower postprandial glucose levels.

- Cardiovascular Modulation : The compound may influence calcium ion channels or beta-adrenergic receptors, enhancing myocardial contractility and promoting vasodilation .

Case Studies

Several studies illustrate the biological activity of compounds similar to this compound:

- Study on Antioxidant Activity : A study demonstrated that a related piperidine derivative exhibited an antioxidant capacity of 84.01% using the DPPH assay, indicating strong potential for therapeutic use in oxidative stress-related conditions .

- Antimicrobial Efficacy : In vitro tests showed that a similar compound inhibited Staphylococcus aureus growth by 12 mm and Pseudomonas aeruginosa by 14 mm compared to standard antibiotics .

- Cardiac Function Evaluation : In anesthetized canine models, a derivative exhibited significant inotropic effects, enhancing cardiac output without increasing heart rate .

Summary Table of Biological Activities

| Biological Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Antioxidant | High | Radical scavenging |

| Antimicrobial | Moderate to High | Disruption of cell membranes |

| Antidiabetic | Significant | Inhibition of α-glucosidase |

| Cardiovascular Effects | Positive | Inotropic and vasodilatory effects |

Properties

CAS No. |

85239-19-6 |

|---|---|

Molecular Formula |

C17H22N2O2 |

Molecular Weight |

286.37 g/mol |

IUPAC Name |

1-piperidin-1-yl-3-quinolin-8-yloxypropan-2-ol |

InChI |

InChI=1S/C17H22N2O2/c20-15(12-19-10-2-1-3-11-19)13-21-16-8-4-6-14-7-5-9-18-17(14)16/h4-9,15,20H,1-3,10-13H2 |

InChI Key |

AVHSALUZPKEFJX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC(COC2=CC=CC3=C2N=CC=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.